molecular formula C15H16BrNO B6577900 2-bromo-3-methyl-N-(naphthalen-1-yl)butanamide CAS No. 391220-25-0

2-bromo-3-methyl-N-(naphthalen-1-yl)butanamide

Cat. No.: B6577900
CAS No.: 391220-25-0
M. Wt: 306.20 g/mol
InChI Key: LFLVCYUIGBCYRC-UHFFFAOYSA-N
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Description

2-bromo-3-methyl-N-(naphthalen-1-yl)butanamide is a chemical compound that belongs to the amide family. It is characterized by the presence of a bromine atom, a methyl group, and a naphthalene ring attached to a butanamide backbone. This compound has a molecular formula of C15H16BrNO and a molecular weight of 306.20 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-methyl-N-(naphthalen-1-yl)butanamide typically involves the following steps:

    Methylation: The addition of a methyl group to the butanamide.

    Naphthylation: The attachment of a naphthalene ring to the butanamide.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to handle the reagents and control the reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-bromo-3-methyl-N-(naphthalen-1-yl)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield a variety of substituted butanamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-bromo-3-methyl-N-(naphthalen-1-yl)butanamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-3-methyl-N-(naphthalen-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The bromine atom and naphthalene ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-3-methyl-N-(phenyl)butanamide: Similar structure but with a phenyl ring instead of a naphthalene ring.

    2-chloro-3-methyl-N-(naphthalen-1-yl)butanamide: Similar structure but with a chlorine atom instead of a bromine atom.

    3-methyl-N-(naphthalen-1-yl)butanamide: Lacks the bromine atom.

Uniqueness

2-bromo-3-methyl-N-(naphthalen-1-yl)butanamide is unique due to the presence of both a bromine atom and a naphthalene ring, which confer specific chemical and biological properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-bromo-3-methyl-N-naphthalen-1-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-10(2)14(16)15(18)17-13-9-5-7-11-6-3-4-8-12(11)13/h3-10,14H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLVCYUIGBCYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC2=CC=CC=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101247096
Record name Butanamide, 2-bromo-3-methyl-N-1-naphthalenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101247096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391220-25-0
Record name Butanamide, 2-bromo-3-methyl-N-1-naphthalenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=391220-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, 2-bromo-3-methyl-N-1-naphthalenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101247096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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